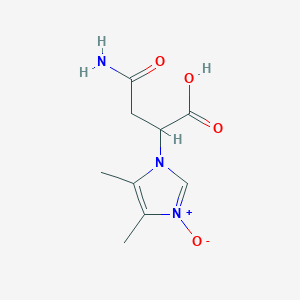

4-amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid

Descripción

4-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid is a structurally complex compound featuring a substituted imidazole ring and a 4-oxobutanoic acid backbone. The imidazole moiety is modified with methyl groups at positions 4 and 5 and an oxido group at position 3, while the butanoic acid chain includes an amino group and a ketone functionality.

Propiedades

IUPAC Name |

4-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-5-6(2)12(16)4-11(5)7(9(14)15)3-8(10)13/h4,7H,3H2,1-2H3,(H2,10,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBNYAFIWDRPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(=O)N)C(=O)O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Van Leusen Imidazole Synthesis, which uses 1,2-diketones and urotropine in the presence of ammonium acetate. Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of solventless microwave-assisted reactions or continuous flow chemistry to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted imidazoles or amino acids.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its imidazole ring is known for its biological activity, making it a candidate for drug design.

Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The imidazole ring can act as a ligand, binding to metal ions or other molecules, thereby modulating their activity.

Comparación Con Compuestos Similares

4-(2,5-Dioxo-Hexahydro-Imidazo[4,5-d]Imidazol-1-yl)-Butyric Acid ()

- Structure : Contains a fused hexahydro-imidazo[4,5-d]imidazole ring with two oxo groups and a butyric acid chain.

- Key Differences: The target compound lacks the fused bicyclic system but shares a substituted imidazole and carboxylic acid group.

- Applications: Not explicitly stated, but imidazole derivatives are often explored for antimicrobial or enzyme-inhibitory activity .

5-Oxo-Imidazole Derivatives ()

- Structure : Synthesized compounds include 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones.

- Key Differences : These feature arylidene and phenyl substituents, unlike the target’s dimethyl and oxido groups. The additional pyrazolone ring in ’s compounds introduces greater aromaticity and steric bulk.

- Applications : Demonstrated growth inhibitory activity against microbes, suggesting the target compound’s imidazole core may similarly contribute to antimicrobial properties .

4-Oxobutanoic Acid Derivatives

4-Oxobutanoic Acid ()

- Structure : Simple linear chain with a terminal ketone and carboxylic acid.

- Key Differences: The target compound incorporates an imidazole ring and amino group, which may enhance solubility and bioactivity. notes 4-oxobutanoic acid as a terminal oxidation product with low volatility, implying the target’s structural complexity could improve stability .

4-Oxo-4-((2-Oxo-1,2-Diphenylethyl)Amino)Butanoic Acid ()

- Structure: Features a diphenylethylamino group linked to the 4-oxobutanoic acid backbone.

- Molecular weight (311.34 g/mol for ’s compound) suggests the target may fall in a similar range, influencing pharmacokinetics .

Hybrid Imidazole-Butanoic Acid Compounds

(2S)-2-(4-Aminobutanamido)-3-(1H-Imidazol-4-yl)Propanoic Acid ()

- Structure: Combines a histidine-like imidazole with a 4-aminobutanamido side chain.

- Key Differences: The target compound lacks the peptide-like linkage but shares amino and imidazole motifs. ’s compound may exhibit chelation properties (via histidine), whereas the target’s dimethyl groups could enhance membrane permeability .

Structural and Functional Comparison Table

Research Findings and Implications

- Structural Insights: The target compound’s imidazole ring and 4-oxobutanoic acid chain position it between rigid bicyclic systems () and simpler linear analogs (). Its dimethyl groups may reduce metabolic degradation compared to phenyl-containing analogs () .

- Pharmacological Potential: While direct data are absent, ’s findings on imidazole derivatives suggest the target could exhibit antimicrobial activity. The amino group may further enable interactions with biological targets, such as amino acid transporters or proteases .

- Analytical Methods : Crystallographic refinement tools like SHELXL () are widely used for structural elucidation of similar compounds, implying applicability to the target compound .

Actividad Biológica

4-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid, also known by its CAS number 1040693-65-9, is a compound of increasing interest in biological and medicinal chemistry. Its unique structure suggests potential applications in various therapeutic areas, including immunomodulation and anti-cancer activity. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

The molecular formula for 4-amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid is C10H15N3O4, with a molecular weight of 227.22 g/mol. The compound features an imidazole ring which is often associated with biological activity.

| Property | Value |

|---|---|

| CAS Number | 1040693-65-9 |

| Molecular Formula | C10H15N3O4 |

| Molecular Weight | 227.22 g/mol |

Research indicates that compounds with similar structures often exhibit immunomodulatory effects. For instance, studies have shown that derivatives of imidazole can influence cell signaling pathways related to apoptosis and immune response modulation. The specific mechanisms by which 4-amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid operates may involve the modulation of cytokine production and lymphocyte proliferation.

Antioxidant Properties

Initial assays have demonstrated that this compound possesses significant antioxidant activity. For example, in assays measuring anti-lipid peroxidation activity, it was found to exhibit a high percentage of inhibition at concentrations around 100 µM. This suggests potential utility in preventing oxidative stress-related damage in biological systems .

Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory properties. In vitro studies indicate that it can inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation in mouse splenocytes. This inhibition is indicative of its potential as an immunosuppressive agent, which could be beneficial in the treatment of autoimmune disorders .

Antitumor Activity

In terms of antitumor activity, preliminary findings suggest that the compound may inhibit the growth of various tumor cell lines. Specifically, it has shown effectiveness against human cancer cell lines such as A549 (lung cancer) and others. The mechanism appears to involve the induction of apoptosis in these cells through the modulation of signaling pathways .

Study on Antitumor Efficacy

A study conducted on the compound's efficacy against melanoma demonstrated that it significantly increased the lifespan of mice with subcutaneous grafted tumors when administered intraperitoneally. The results indicated a dose-dependent response with IC50 values ranging from 1.58 to 7.13 μM across different cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazole derivatives showed that while some exhibited higher cytotoxicity, 4-amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-oxobutanoic acid maintained a favorable toxicity profile while still exerting significant biological effects. This positions it as a promising candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.